4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a benzyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring structure have been found to exhibit significant biological activity . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
1,2,4-triazoles are known to have a significant effect on the process of discovering new structures for pharmaceutical applications . They are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
The in silico admet prediction is a common practice for such compounds .
Result of Action
1,2,4-triazoles have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazides with aldehydes under acidic conditions. For example, the reaction of benzyl hydrazine with formyl hydrazine in the presence of an acid catalyst can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 4-Benzyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Benzyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1H-1,2,3-triazole-3-carbaldehyde: Similar structure but with a different triazole ring.
4-Benzyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an aldehyde.
4-Benzyl-4H-1,2,4-triazole-3-methanol: Contains an alcohol group instead of an aldehyde.
Uniqueness
4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a benzyl group and an aldehyde functional group on the triazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-benzyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-7-10-12-11-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAYPCPSBFHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177028-45-4 |
Source
|
Record name | 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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